4-Ethyl-5-(4-fluoro-phenyl)-2H-pyrazol-3-ylamine
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Overview
Description
4-Ethyl-5-(4-fluoro-phenyl)-2H-pyrazol-3-ylamine, also known as EFpy, is a compound that has been studied for its potential applications in a variety of scientific fields. EFpy has been studied for its potential to be used as an intermediate in organic synthesis, as well as its potential to be used in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Structural Studies
Novel Synthesis Techniques : The compound has been utilized in the development of new synthetic techniques. For example, Cocconcelli et al. (2010) described an efficient synthesis method for preparing a variety of 4-fluoro-2H-pyrazol-3-ylamines, showcasing the compound's role in advancing synthetic chemistry (Cocconcelli et al., 2010).
Structural Analysis : Kumar et al. (2018) conducted an in-depth study of the crystal structure of a closely related compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate. This research provided valuable insights into the structural characteristics of such compounds (Kumar et al., 2018).
Crystallography and NMR Studies : Studies like those by Viveka et al. (2016) have employed 4-Ethyl-5-(4-fluoro-phenyl)-2H-pyrazol-3-ylamine derivatives in crystallography and NMR studies, contributing to a better understanding of molecular structures in this class of chemicals (Viveka et al., 2016).
Biological and Pharmacological Research
Cancer Research : Zheng et al. (2010) synthesized and evaluated novel derivatives of 2H-pyrazol-3-ylamines for their potential to inhibit lung cancer cell growth, highlighting the compound's relevance in oncological research (Zheng et al., 2010).
Analgesic and Anti-inflammatory Applications : Gokulan et al. (2012) synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, including derivatives of this compound, and investigated their analgesic and anti-inflammatory activities. This research contributes to the understanding of its potential medical applications (Gokulan et al., 2012).
properties
IUPAC Name |
4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGHDFCRGGCWOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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